molecular formula C14H20O2 B6153806 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol CAS No. 1895082-15-1

1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol

Cat. No.: B6153806
CAS No.: 1895082-15-1
M. Wt: 220.31 g/mol
InChI Key: BTMGYHSOGFTNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol is a chemical compound belonging to the class of organic compounds known as chromans. Chromans are characterized by a fused benzene and pyran ring structure. This particular compound has a molecular formula of C₁₄H₂₀O₂ and a molecular weight of 220.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol can be synthesized through several methods, including:

  • Reduction of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one: This involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Hydrogenation of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one: Catalytic hydrogenation using hydrogen gas (H₂) and a suitable catalyst such as palladium on carbon (Pd/C) can also be employed.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned reduction or hydrogenation processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one, using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).

  • Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) can be replaced by other functional groups.

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

  • Substitution Reactions: Various nucleophiles, depending on the desired substitution product

  • Esterification: Carboxylic acids, acid catalysts (e.g., sulfuric acid)

Major Products Formed:

  • Ketone: 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-one

  • Esters: Various esters depending on the carboxylic acid used

Scientific Research Applications

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of cardiovascular diseases and neurodegenerative disorders.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The specific molecular targets and pathways can vary depending on the biological context and the derivatives of the compound.

Comparison with Similar Compounds

1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol is structurally similar to other chromans and related compounds. Some of these similar compounds include:

  • Chroman: The parent compound of the chroman family.

  • Centchroman: A derivative with potential use in contraception.

  • Ormeloxifene: Another derivative with applications in hormone therapy.

Uniqueness: this compound is unique in its specific substitution pattern and the presence of the hydroxyl group at the 6-position, which influences its chemical reactivity and biological activity.

Properties

CAS No.

1895082-15-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-ol

InChI

InChI=1S/C14H20O2/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13/h4-5,9-10,15H,6-8H2,1-3H3

InChI Key

BTMGYHSOGFTNOE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.